(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
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Overview
Description
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to expel a carbonate ion, resulting in the protected amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the Boc group and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents such as DIC and HOBt are used for peptide coupling reactions.
Major Products Formed
Scientific Research Applications
(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which is stable under a variety of conditions. The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group on the beta carbon. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to other Boc-protected amino acids .
Properties
IUPAC Name |
(3S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515993 |
Source
|
Record name | (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-78-2 |
Source
|
Record name | (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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